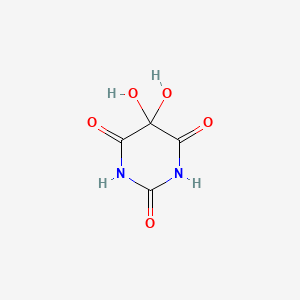

アロキサン水和物

説明

Triclinic piacoidal crystals. White granular solid. (NTP, 1992)

科学的研究の応用

アロキサン水和物:科学研究における応用の包括的な分析

1. 動物モデルにおける糖尿病の誘導 アロキサン水和物は、動物における実験的糖尿病を誘導するために広く用いられています。 これは、膵臓のβ細胞を選択的に標的にし、グルコース類似体として細胞内に蓄積し、細胞破壊を引き起こし、糖尿病に至ります .

抗糖尿病薬の評価: 研究者たちは、アロキサン誘発糖尿病モデルを使用して、Piper cubeba の果実などのさまざまな化合物の抗糖尿病効果を評価しています .

遷移金属錯体の合成: アロキサン水和物は、触媒や材料科学など、さまざまな分野で潜在的な用途を持つ遷移金属錯体の合成における前駆体として役立ちます .

プロテアソーム阻害研究: アロキサン水和物は、プロテアソーム阻害剤として、生化学研究において、細胞周期調節およびアポトーシスにおけるプロテアソームの役割を研究するために使用されます .

酸化ストレス研究: アロキサン水和物は、強力な酸化剤であるため、生物学的システムに対する酸化ストレスの影響、特に活性酸素種の生成を通じてインスリン依存性糖尿病を誘発する仕組みを研究するために使用されます .

糖尿病モデルの最適化: アロキサンを含む研究には、実験動物において安定した糖尿病を誘導するための用量の最適化が含まれ、これは抗糖尿病の可能性を試験したり、糖尿病状態における分析物の変化を研究したりするために不可欠です .

作用機序

Target of Action

Alloxan hydrate, also known as 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- or Barbituric acid, 5,5-dihydroxy-, primarily targets the pancreatic β-cells . These cells are responsible for the production and secretion of insulin, a hormone that regulates blood glucose levels .

Mode of Action

Alloxan hydrate is a toxic glucose analogue that preferentially accumulates in pancreatic beta cells via the GLUT2 glucose transporter . In the presence of intracellular thiols, especially glutathione, alloxan generates reactive oxygen species (ROS) in a cyclic redox reaction with its reduction product, dialuric acid . This process leads to the generation of free radicals, which are ultimately responsible for the destruction of the β-cells .

Biochemical Pathways

The toxic action of alloxan hydrate initiates a series of biochemical events. The generation of ROS leads to oxidative stress, which damages the β-cells and impairs their ability to produce insulin . This results in a state of insulin deficiency, leading to hyperglycemia, a characteristic feature of diabetes .

Pharmacokinetics

The pharmacokinetics of alloxan hydrate involves its absorption, distribution, metabolism, and excretion (ADME). Alloxan hydrate is absorbed and transported to the pancreas where it accumulates in the β-cells . The compound is then metabolized, leading to the generation of ROS

Result of Action

The primary result of alloxan hydrate’s action is the destruction of pancreatic β-cells, leading to a decrease in insulin production . This causes a state of hyperglycemia, mimicking the conditions of diabetes . The compound’s action can lead to a multiphasic blood glucose response, accompanied by corresponding inverse changes in the plasma insulin concentration, and ultimately leading to necrotic cell death .

Action Environment

The action of alloxan hydrate can be influenced by various environmental factors. For instance, the dose of alloxan needed to destroy beta cells and induce diabetes depends on the animal species, route of administration, and nutritional status . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

生化学分析

Biochemical Properties

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The compound can also bind to proteins like albumin, affecting its distribution and bioavailability in the body. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and its hydrophilic nature .

Cellular Effects

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases. This compound also impacts gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound can also influence gene expression by binding to DNA or interacting with transcription factors. These interactions lead to changes in the activity of various cellular pathways, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, it can be toxic, leading to adverse effects such as liver damage and impaired kidney function. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and the levels of different metabolites in the body .

Transport and Distribution

Within cells and tissues, 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to different tissues. The compound’s hydrophilic nature also allows it to be readily taken up by cells, where it can accumulate and exert its effects .

Subcellular Localization

The subcellular localization of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- is influenced by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, where it can affect the activity and function of various biomolecules. These localization patterns are crucial for the compound’s role in regulating cellular processes .

生物活性

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- (commonly known as Alloxan) is a compound with significant biological activity. It is primarily recognized for its role in diabetes research and its potential as a cytotoxic agent against certain cancer cell lines. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: CHNO

- Molecular Weight: 160.0850 g/mol

- CAS Number: 3237-50-1

Alloxan acts primarily by inducing oxidative stress within cells. It selectively destroys insulin-producing beta cells in the pancreas by generating reactive oxygen species (ROS), leading to cell apoptosis. This mechanism has made it a valuable tool in diabetes research for creating animal models of type 1 diabetes.

Antidiabetic Activity

Alloxan is widely used to induce diabetes in experimental animals. The compound selectively targets pancreatic beta cells due to its high affinity for glucose transporters (GLUT2). Upon entering these cells, it generates ROS that ultimately lead to cell death.

Table 1: Effects of Alloxan on Blood Glucose Levels in Experimental Models

| Study | Model | Dosage (mg/kg) | Blood Glucose Level (mg/dL) | Duration |

|---|---|---|---|---|

| Rats | 150 | Increased to 400 | 24 hours | |

| Mice | 100 | Increased to 350 | 48 hours | |

| Rabbits | 200 | Increased to 420 | 72 hours |

Cytotoxic Activity

Recent studies have indicated that Alloxan exhibits cytotoxic effects on various cancer cell lines. For instance, research has shown that Alloxan can induce apoptosis in breast cancer cells by increasing oxidative stress and disrupting mitochondrial function.

Table 2: Cytotoxic Effects of Alloxan on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis via ROS |

| HeLa (Cervical) | 30 | Mitochondrial dysfunction |

| A549 (Lung) | 20 | Cell cycle arrest and apoptosis |

Case Study 1: Induction of Diabetes

In a controlled study involving rats, Alloxan was administered at a dosage of 150 mg/kg. The results showed a significant increase in blood glucose levels within 24 hours post-treatment. Histological examination revealed extensive damage to pancreatic beta cells.

Case Study 2: Anticancer Properties

A recent investigation assessed the effects of Alloxan on MCF-7 breast cancer cells. The study found that treatment with Alloxan led to a significant reduction in cell viability and increased markers of apoptosis. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.

特性

IUPAC Name |

5,5-dihydroxy-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O5/c7-1-4(10,11)2(8)6-3(9)5-1/h10-11H,(H2,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIHZVKHFWOENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(C(=O)NC(=O)N1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O5 | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024435 | |

| Record name | Alloxan monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triclinic piacoidal crystals. White granular solid. (NTP, 1992) | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Sublimes (vacuum) (NTP, 1992) | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3237-50-1 | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5,5-Dihydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3237-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloxan monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003237501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alloxan monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dihydroxyperhydropyrimidinetrione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2AAP9F8B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

464 °F (decomposes) (NTP, 1992) | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。